N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Brand Name: Vulcanchem
CAS No.: 1020054-76-5
VCID: VC2986835
InChI: InChI=1S/C20H25ClN2O2/c1-4-13(3)15-8-6-7-9-19(15)25-18(5-2)20(24)23-14-10-11-16(21)17(22)12-14/h6-13,18H,4-5,22H2,1-3H3,(H,23,24)
SMILES: CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

CAS No.: 1020054-76-5

Cat. No.: VC2986835

Molecular Formula: C20H25ClN2O2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide - 1020054-76-5

Specification

CAS No. 1020054-76-5
Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-2-(2-butan-2-ylphenoxy)butanamide
Standard InChI InChI=1S/C20H25ClN2O2/c1-4-13(3)15-8-6-7-9-19(15)25-18(5-2)20(24)23-14-10-11-16(21)17(22)12-14/h6-13,18H,4-5,22H2,1-3H3,(H,23,24)
Standard InChI Key DPDZPRYITSPGLV-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N
Canonical SMILES CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N

Introduction

Chemical Structure and Properties

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide possesses a complex structure consisting of several key moieties: a butanamide backbone, a 3-amino-4-chlorophenyl group, and a sec-butylphenoxy substituent. The compound's chemical identity is defined by the following properties:

PropertyValueSource
CAS Number1020054-76-5
Molecular FormulaC20H25ClN2O2
Molecular Weight360.88 g/mol
Boiling Point552.7±50.0 °C (Predicted)
Density1.182±0.06 g/cm3 (Predicted)
pKa12.33±0.70 (Predicted)

The structure features several important functional groups that contribute to its reactivity and biological activity. The amino group provides a potential site for hydrogen bonding and nucleophilic reactions, while the chloro substituent influences the electronic properties of the aromatic ring. The sec-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Analytical Methods and Characterization

Analytical characterization of N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is essential for quality control and research applications. Several analytical techniques can be employed for its identification and purity assessment.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide. By extrapolating from methods used for similar compounds, a reverse-phase HPLC approach using a mobile phase containing acetonitrile, water, and an appropriate acid (such as phosphoric acid or formic acid for MS-compatible applications) can provide effective separation and quantification .

Safety MeasureRecommendation
Personal Protective EquipmentGloves, safety glasses, and lab coat
Storage ConditionsRoom temperature in sealed containers
Hazard ClassificationIrritant (Xi)
Exposure MitigationUse in well-ventilated areas, avoid dust formation

Researchers should consult the material safety data sheet (MSDS) for comprehensive safety information before handling this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide with structurally related compounds provides valuable insights into structure-activity relationships.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Impact on Activity
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamideC20H25ClN2O2360.88Reference compoundReference activity profile
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamideC21H28N2O2340.5Different position of amino group; Methyl instead of chloro substituentMay affect receptor binding affinity and metabolism
N-(3-Amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamideC26H37ClN2O2445.041Additional dimethylpropyl group; Different position of linkage to phenoxy groupIncreased lipophilicity; Potentially different pharmacokinetic profile

Research Applications and Future Directions

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide holds potential for various research applications, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry Applications

The compound's structural features make it a valuable candidate for structure-activity relationship studies aimed at developing novel anti-inflammatory and analgesic agents. The presence of multiple functional groups provides opportunities for further derivatization to optimize pharmacological properties.

Future Research Directions

Several promising research directions could enhance understanding of N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide:

  • Comprehensive in vitro and in vivo studies to establish its pharmacological profile

  • Detailed mechanism of action investigations, particularly focusing on signaling pathways and receptor interactions

  • Optimization of synthesis methods to improve yield and purity

  • Development of structure-activity relationships through systematic modification of key structural elements

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